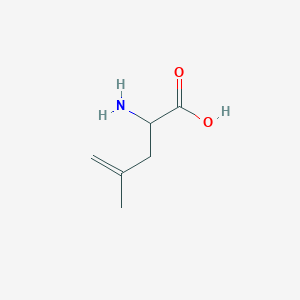

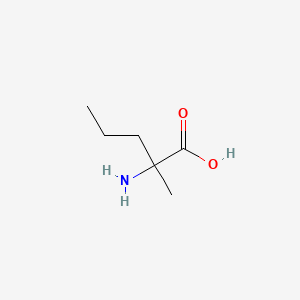

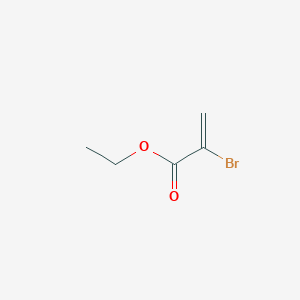

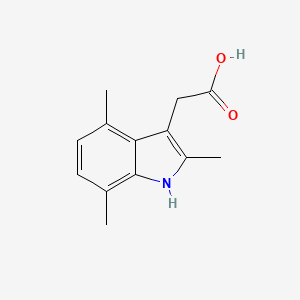

![molecular formula C11H17NO B1267993 2-[(Butylamino)methyl]phenol CAS No. 62498-73-1](/img/structure/B1267993.png)

2-[(Butylamino)methyl]phenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-[(Butylamino)methyl]phenol often involves intricate chemical reactions that yield highly functionalized molecules. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Xue-Feng Zhu et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within the realm of this compound showcases a variety of bonding patterns and geometric configurations. For example, the synthesis and crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol revealed that the molecule adopts an E configuration at the C=N functional bond, with dihedral angles indicating significant spatial orientation between phenyl rings (Zunjun Liang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often lead to the formation of complex structures through mechanisms such as annulation and catalytic alkylation. For example, the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes highlights the compound's role in facilitating cross-coupling reactions, yielding products with significant synthetic value (X. Qian et al., 2011).

Aplicaciones Científicas De Investigación

Prototropy and Radical Scavenging Activity

The Schiff base 2-[(Butylamino)methyl]phenol has been studied for its prototropy and radical scavenging activities. This research indicates its potential as a therapeutic agent or as an ingredient in the medicinal and food industries due to its antiradical activity. Experimental techniques like X-ray diffraction, UV–vis, and NMR, along with computational techniques, were used to explore these properties (Kaştaş et al., 2017).

Catalytic and Chemical Properties

The compound has been involved in studies related to catalysis, such as the reduction reaction of 2-((phenylimino)methyl)phenol with sodium borohydride. These studies have implications for its role in various chemical processes and the development of pharmaceuticals (Turhan & Yasar, 2020).

Hemoglobin Oxygen Affinity Decreasing Agents

Research on this compound derivatives has shown their potential as allosteric effectors of hemoglobin. This indicates possible applications in clinical areas that require management of oxygen supply, such as in the treatment of ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Polymer Science Applications

The compound has been studied in the context of polymer science, particularly in modifying the end groups of polymers like polyphenylene ether. This research is important for the development and enhancement of polymer materials (Chao, 1987).

Antioxidant and Food Additive Analysis

Synthetic phenolic compounds, including this compound, have been analyzed for their interactions with DNA and potential use as food additives. This highlights the importance of understanding their impact on human health and their role in the food industry (Dolatabadi & Kashanian, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that a similar compound, 2-[(methylamino)methyl]phenol, has been found to target the quorum regulator sara in staphylococcus aureus . SarA plays a crucial role in up-regulating the expression of many virulence factors, including biofilm formation .

Mode of Action

The latter compound has been shown to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus .

Biochemical Pathways

Phenolic compounds, in general, are known to be biosynthesized via the shikimate and phenylpropanoid pathways . They can affect various cellular processes, including cell signaling, enzyme inhibition, and gene expression .

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Similar compounds have been shown to inhibit biofilm formation and down-regulate virulence genes in bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Butylamino)methyl]phenol . For instance, the compound’s solubility can affect its distribution in the environment and its bioavailability .

Propiedades

IUPAC Name |

2-(butylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONJIBXMJRAIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333174 | |

| Record name | Phenol, 2-[(butylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62498-73-1 | |

| Record name | Phenol, 2-[(butylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there other similar compounds being investigated for the same purpose?

A2: Yes, the research [] lists several other aminoalkylphenol derivatives, including variations in the alkyl substituents on the amine and phenol rings. This suggests that researchers are exploring structure-activity relationships within this class of compounds to identify potential antimalarial drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

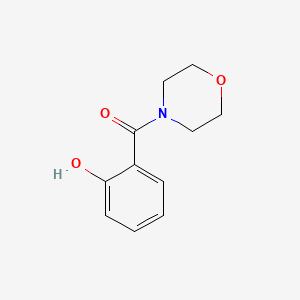

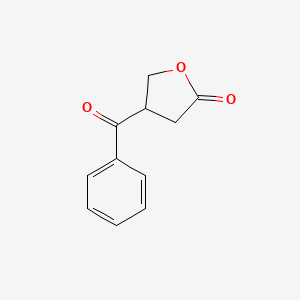

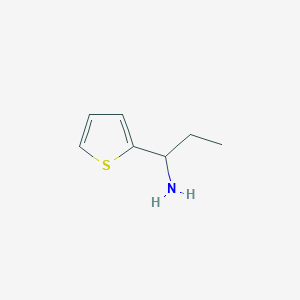

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)